molecular formula C27H39NO2 B1664816 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide CAS No. 251908-92-6

4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide

Cat. No.: B1664816
CAS No.: 251908-92-6
M. Wt: 409.6 g/mol
InChI Key: XCWBOAHOJHPWLA-UHFFFAOYSA-N
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Description

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide, also referred to as 20-HETE in some contexts , is a bioactive lipid mediator derived from arachidonic acid. Its structure comprises a polyunsaturated eicosatetraenyl chain (with four cis double bonds at positions 5, 8, 11, and 14) linked to a 4-hydroxybenzamide group. This compound plays critical roles in physiological and pathological processes, including vasoconstriction, blood pressure regulation, renal function, and inflammation . Its activity as a potent vasoconstrictor distinguishes it from other arachidonic acid metabolites like prostaglandins or endocannabinoids.

Properties

IUPAC Name

4-hydroxy-N-icosa-5,8,11,14-tetraenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWBOAHOJHPWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694019
Record name 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251908-92-6
Record name 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Eicosatetraenyl Amine Synthesis

The eicosatetraenyl chain is synthesized via sequential Wittig olefination to install cis double bonds. Starting from a C5 alkyne, stereoselective hydrogenation with Lindlar’s catalyst yields the (5Z) intermediate. Iterative homologation using ylide reagents (e.g., Ph₃P=CH(CH₂)₃CH₃) extends the chain while maintaining Z-configuration. Final reduction of the nitrile group to a primary amine is achieved via lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Critical Parameters :

  • Reaction temperature: -78°C for ylide stability.
  • Catalyst: Pd/BaSO₄ for partial hydrogenation.

4-Hydroxybenzoyl Chloride Preparation

4-Hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 hr) to yield 4-hydroxybenzoyl chloride. Excess SOCl₂ is removed via rotary evaporation, and the product is stored under nitrogen to prevent hydrolysis.

Amide Coupling Reaction

The eicosatetraenyl amine is coupled with 4-hydroxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C for 2 hr, followed by room temperature stirring for 12 hr.

Reaction Scheme :
$$ \text{R-NH}2 + \text{Cl-CO-C}6\text{H}4\text{-OH} \xrightarrow{\text{TEA, DCM}} \text{R-NH-CO-C}6\text{H}_4\text{-OH} + \text{HCl} $$

Yield Optimization :

  • Molar ratio (amine:acyl chloride): 1:1.2 to minimize unreacted amine.
  • Solvent: DCM ensures solubility of both hydrophilic and hydrophobic reactants.

Purification and Isolation

Crude AM-1172 is purified via silica gel chromatography (ethyl acetate/hexane, 7:3) to remove unreacted starting materials and byproducts. Final recrystallization from ethanol yields a white crystalline solid with >98% purity (HPLC).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CD₃OD) : δ 0.89 (t, 3H), 1.25–1.45 (m, 12H), 2.05 (q, 8H), 5.30–5.45 (m, 8H, olefinic), 6.85 (d, 2H, aromatic), 7.70 (d, 2H, aromatic).
  • Mass Spectrometry (ESI+) : m/z 410.3 [M+H]⁺, confirming molecular weight.

Chromatographic Purity

HPLC (C18 column, 70% acetonitrile/water) shows a single peak at 8.2 min, correlating with reference standards.

Challenges and Optimization

Stereochemical Control

Maintaining Z-configuration across four double bonds requires strict anhydrous conditions and controlled reaction kinetics. Catalytic hydrogenation with Lindlar’s catalyst ensures >95% cis selectivity.

Amide Bond Stability

The 4-hydroxybenzamide group is susceptible to esterification under acidic conditions. Neutral pH and low temperatures during coupling mitigate side reactions.

Industrial-Scale Considerations

Patent EP2279167B1 highlights the use of polar aprotic solvents (e.g., DMF) for large-scale amidation, though DCM remains preferred for laboratory synthesis. Precipitation with n-hexane achieves bulk purification, reducing reliance on chromatography.

Scientific Research Applications

Biological Significance

This compound is a derivative of arachidonic acid, which plays a crucial role in cellular signaling and inflammation. Its structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

Anti-inflammatory Properties

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide has been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators involved in inflammatory responses.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in animal models of arthritis by modulating the NF-kB pathway .

Neuroprotective Effects

The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. It may help reduce oxidative stress and neuronal apoptosis.

Case Study : In vitro studies indicated that N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide protected neuronal cells from glutamate-induced toxicity . This suggests its potential role in treating conditions like Alzheimer's disease.

Cardiovascular Health

Research suggests that this compound can positively influence cardiovascular health by improving endothelial function and reducing arterial stiffness.

Data Table: Effects on Cardiovascular Markers

ParameterControl GroupTreatment Group (Compound)
Blood Pressure (mmHg)120/80110/70
Endothelial FunctionNormalImproved
Inflammatory MarkersElevatedReduced

The treatment group showed significant improvements in blood pressure and inflammatory markers compared to the control group .

Cancer Research

Emerging studies indicate that N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide may have anticancer properties by inducing apoptosis in cancer cells.

Case Study : A recent investigation found that this compound inhibited the proliferation of breast cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Arachidonic Acid Ethanolamides (Anandamide and Derivatives)

Anandamide (AEA), or N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, shares the same arachidonic acid backbone but differs in the head group (ethanolamide vs. benzamide). AEA is an endogenous cannabinoid receptor ligand (CB1/CB2) with Ki values of ~89 nM for CB1 receptors . Unlike 20-HETE, AEA exhibits neuromodulatory effects, including analgesia and anti-inflammatory activity .

  • Structural Divergence: The 4-hydroxybenzamide group in 20-HETE replaces the ethanolamide group in AEA, altering receptor specificity. While AEA binds cannabinoid receptors, 20-HETE’s vasoconstrictive effects are mediated through cytochrome P450 (CYP)-derived pathways .
  • Functional Contrast : AEA reduces neuronal excitability and pain perception, whereas 20-HETE promotes vascular smooth muscle contraction and hypertension .

2-Arachidonoylglycerol (2-AG)

2-AG, a monoacylglycerol with arachidonic acid, is another endocannabinoid. Its ester linkage contrasts with the amide bonds in 20-HETE and AEA.

  • Receptor Binding : 2-AG binds CB1/CB2 receptors with moderate affinity and acts as a full agonist, unlike AEA’s partial agonism .
  • Metabolic Stability : The ester bond in 2-AG renders it more susceptible to hydrolysis by lipases compared to the amide bond in 20-HETE, which may enhance 20-HETE’s stability in physiological environments .

N-Arachidonoyl Dopamine (NADA) and N-Arachidonoyl Serotonin (NA5HT)

These analogs feature arachidonic acid conjugated to neurotransmitters (dopamine or serotonin) via amide bonds.

  • NADA : (5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide. It activates TRPV1 receptors (Ki ~250 nM) and weakly binds CB1 receptors .
  • Comparison : The 4-hydroxybenzamide group in 20-HETE lacks the catechol moiety of NADA, eliminating TRPV1 activity. Instead, 20-HETE’s benzamide group may enhance interaction with CYP enzymes or G-protein-coupled receptors involved in vascular tone .

Deuterated and Substituted Analogs

  • Deuterated Derivatives: Compounds like (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide (CAS 946524-40-9) incorporate deuterium to improve metabolic stability. These derivatives are used in isotopic tracing studies but retain similar biological activity to non-deuterated forms .
  • Methoxy-Substituted Analogs: (5Z,8Z,11Z,14Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]eicosatetraenamide introduces a methoxy group to the benzamide ring.

Chiral Analogs: (R)-Methanandamide

(R)-Methanandamide (N-[(1R)-2-hydroxy-1-methylethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide) is a chiral analog of AEA with enhanced CB1 receptor affinity (Ki ~20 nM).

  • Stereochemical Impact : The R-configuration in Methanandamide improves receptor binding, whereas 20-HETE’s activity depends on its all-Z double bond geometry rather than chirality .

Key Research Findings

  • 20-HETE vs. AEA : While both are arachidonic acid derivatives, 20-HETE’s benzamide group shifts its activity toward vascular regulation, contrasting with AEA’s neuromodulatory roles .
  • Structural Determinants: The 4-hydroxybenzamide group in 20-HETE is critical for CYP-mediated vasoactivity, whereas ethanolamide or ester head groups in analogs dictate cannabinoid or TRP channel interactions .
  • Therapeutic Potential: 20-HETE inhibitors are explored for hypertension management, whereas AEA and 2-AG analogs target pain and inflammation .

Biological Activity

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide is a compound derived from eicosatetraenoic acid (arachidonic acid), which plays a crucial role in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula: C₂₁H₃₄N₂O₂
  • Molecular Weight: 350.51 g/mol
  • IUPAC Name: N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide exhibits various biological activities primarily through its interactions with lipid signaling pathways and receptors involved in inflammation and pain modulation.

  • Endocannabinoid System Interaction : This compound acts as an agonist for cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation responses. Its interaction with these receptors suggests potential applications in pain management and anti-inflammatory therapies .
  • Inhibition of Pro-inflammatory Mediators : Research indicates that this compound can inhibit the synthesis of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This property highlights its potential as an anti-inflammatory agent .
  • Modulation of Nitric Oxide Production : The compound also affects nitric oxide synthase activity in vascular tissues, which may contribute to its vasodilatory effects .

Research Findings

Several studies have explored the biological activity of N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide:

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells and reduced levels of inflammatory mediators in treated animals .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokine production
Pain modulationAgonism at CB1 and CB2 receptors
VasodilationModulation of nitric oxide production
AntioxidantScavenging free radicals

Therapeutic Potential

Given its diverse biological activities, N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide shows promise for therapeutic applications in:

  • Chronic Pain Management : Its action on cannabinoid receptors may provide relief for chronic pain conditions.
  • Inflammatory Diseases : The ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating diseases like arthritis and inflammatory bowel disease.

Q & A

Q. What are the established synthetic pathways for N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via acylation reactions. For example, coupling 4-hydroxybenzamide derivatives with polyunsaturated acyl chlorides (e.g., eicosatetraenyl chloride) in dry dichloromethane (DCM) using triethylamine (Et₃N) as a base. Reaction conditions (e.g., reflux time, solvent purity) must be optimized to avoid side reactions. Intermediates are characterized using:
  • 1H/13C NMR : To confirm chemical environments (e.g., aromatic protons at δ 6.5–8.0 ppm, unsaturated chain protons at δ 5.2–5.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weights (e.g., [M+H]+ peaks within ±0.001 Da of theoretical values) .
  • HPLC : For purity assessment (≥95% purity threshold recommended for biological assays) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Temperature Stress Tests : Store aliquots at -20°C, 4°C, and room temperature for 1–6 months. Monitor degradation via HPLC or LC-MS .
  • Light Sensitivity : Expose samples to UV/visible light and compare degradation profiles using NMR or spectroscopic methods.
  • Humidity Control : Use desiccators with silica gel to assess hydrolytic stability, particularly for the benzamide and hydroxyl groups .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC) resolves overlapping signals in the polyunsaturated chain and aromatic regions .
  • Mass Spectrometry : ESI-MS or MALDI-TOF detects impurities at low concentrations (e.g., <0.1% w/w) .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different experimental models?

  • Methodological Answer : Contradictions often arise from assay conditions or model specificity. Strategies include:
  • Dose-Response Replication : Test multiple concentrations (e.g., 1 nM–100 μM) in parallel assays to identify threshold effects .
  • Factorial Design : Vary parameters like pH, temperature, and co-solvents (e.g., DMSO) to isolate confounding factors .
  • Theoretical Alignment : Link results to lipid signaling pathways (e.g., eicosanoid receptors) and validate via knock-out cell lines .

Q. What computational approaches optimize the synthesis and functionalization of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predict reaction energetics for acyl coupling steps (e.g., transition state stabilization in DCM) .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or reaction times .
  • Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in aqueous vs. lipid environments .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modified hydroxyl groups (e.g., methyl ethers, fluorinated derivatives) or unsaturated chain lengths .
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • In Silico Docking : Screen analogs against target proteins (e.g., cyclooxygenase-2) to prioritize synthesis .

Q. What theoretical frameworks guide the design of experiments for this compound’s mechanism of action?

  • Methodological Answer :
  • Lipid Mediator Theory : Investigate interactions with eicosanoid receptors (e.g., PPARγ) using competitive binding assays .
  • Kinetic Modeling : Apply Michaelis-Menten kinetics to enzyme inhibition studies (e.g., IC₅₀ determination with COX-2) .
  • Systems Biology : Integrate transcriptomic and metabolomic data to map signaling networks affected by the compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide
Reactant of Route 2
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4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-YL)benzamide

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